molecular formula C23H28N4O2S B251447 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea

货号 B251447
分子量: 424.6 g/mol
InChI 键: LERKMUKDSDSVCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea, also known as Sunitinib, is a small molecule drug that is used in the treatment of various types of cancers. It was first approved by the US Food and Drug Administration (FDA) in 2006 and has since been used in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. The drug works by inhibiting multiple receptor tyrosine kinases (RTKs) that are involved in tumor growth and angiogenesis.

作用机制

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea works by inhibiting multiple RTKs that are involved in tumor growth and angiogenesis. These include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea blocks the signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea has been shown to have both biochemical and physiological effects on tumor cells. Biochemically, it inhibits the activity of multiple RTKs, which leads to decreased cell proliferation and increased apoptosis (programmed cell death) of tumor cells. Physiologically, it inhibits angiogenesis, which leads to decreased blood supply to the tumor and decreased tumor growth.

实验室实验的优点和局限性

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and is readily available for purchase. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its mechanism of action and efficacy. However, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea also has some limitations for lab experiments. It is a cytotoxic drug that can affect normal cells as well as tumor cells, which can make it difficult to interpret experimental results. It also has a short half-life, which can make it difficult to maintain a consistent drug concentration in vitro.

未来方向

There are several future directions for the study of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea. One area of research is the development of new formulations of the drug that can improve its pharmacokinetic properties and reduce its toxicity. Another area of research is the identification of biomarkers that can predict patient response to N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea. This could help to personalize treatment and improve patient outcomes. Finally, there is ongoing research into the use of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea in combination with other chemotherapeutic agents to improve its efficacy and reduce toxicity.

合成方法

The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea involves a multi-step process that starts with the reaction of 4-chlorobenzoyl chloride with 4-methylpiperazine to form 4-(4-methylpiperazin-1-yl)benzoyl chloride. This intermediate is then reacted with 4-isobutyrylaminophenol to form the key intermediate, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4-methylbenzoyl)thiourea. This intermediate is further purified and converted to N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea by reacting it with sodium methoxide in methanol.

科学研究应用

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancers. It has been shown to inhibit the growth of tumor cells and angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.

属性

分子式

C23H28N4O2S

分子量

424.6 g/mol

IUPAC 名称

4-methyl-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H28N4O2S/c1-16(2)22(29)27-14-12-26(13-15-27)20-10-8-19(9-11-20)24-23(30)25-21(28)18-6-4-17(3)5-7-18/h4-11,16H,12-15H2,1-3H3,(H2,24,25,28,30)

InChI 键

LERKMUKDSDSVCW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

规范 SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。